molecular formula C7H7BrClF2N B3418527 4-Bromo-2,5-difluorobenzylamine hydrochloride CAS No. 1256276-39-7

4-Bromo-2,5-difluorobenzylamine hydrochloride

Cat. No. B3418527
CAS RN: 1256276-39-7
M. Wt: 258.49 g/mol
InChI Key: ABFWCVBXTWZQBC-UHFFFAOYSA-N
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Description

“4-Bromo-2,5-difluorobenzylamine hydrochloride” is a chemical compound with the molecular weight of 258.49 . Its IUPAC name is (4-bromo-2,5-difluorophenyl)methanamine hydrochloride . It is stored at ambient temperature and comes in the form of a solid powder .


Molecular Structure Analysis

The InChI code for “4-Bromo-2,5-difluorobenzylamine hydrochloride” is 1S/C7H6BrF2N.ClH/c8-5-2-6(9)4(3-11)1-7(5)10;/h1-2H,3,11H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-Bromo-2,5-difluorobenzylamine hydrochloride” is a solid powder stored at ambient temperature . Its molecular weight is 258.49 .

Scientific Research Applications

Synthetic Intermediates and Organic Synthesis 4-Bromo-2,5-difluorobenzylamine hydrochloride is an important compound in organic synthesis, serving as a key intermediate for the synthesis of various pharmacologically active molecules and complex organic compounds. For example, the study on the synthetic technology of N,N-Dimethyl-4-nitrobenzylamine highlights the utility of similar brominated compounds in the synthesis of intermediates widely used in medicine, pesticide, and chemical industries, showcasing the importance of brominated amines in facilitating reactions under environmentally friendly conditions with high yields and simple operations (Wang Ling-ya, 2015).

Analytical and Forensic Chemistry In forensic chemistry, derivatives of 4-bromo-2,5-dimethoxyphenylisopropylamines, which share a structural resemblance to 4-Bromo-2,5-difluorobenzylamine hydrochloride, are analyzed to identify novel psychoactive substances. The comprehensive study of these substances, including their synthesis from readily available precursors and their characterization through various analytical techniques, is crucial for the detection, identification, and legal control of new illicit drugs (Y. Abiedalla et al., 2021).

Photodynamic Therapy and Cancer Research Compounds structurally related to 4-Bromo-2,5-difluorobenzylamine hydrochloride have been studied for their potential applications in photodynamic therapy (PDT) for cancer treatment. The synthesis and characterization of zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base, which exhibit high singlet oxygen quantum yields, are of particular interest. These compounds demonstrate significant potential as Type II photosensitizers in PDT, offering a promising avenue for therapeutic intervention in cancer (M. Pişkin et al., 2020).

Antioxidant Studies Research on bromophenol derivatives from marine sources like the red algae Rhodomela confervoides reveals the antioxidant potential of these compounds. Nitrogen-containing bromophenols isolated from this alga have demonstrated potent scavenging activity against radicals, suggesting their utility as natural antioxidants in food and pharmaceutical industries. Such studies underscore the diverse biological activities and applications of brominated compounds in enhancing human health and disease prevention (Ke-kai Li et al., 2012).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary statements include P271, P261, and P280, advising not to breathe dust/fume/gas/mist/vapors/spray, wash face, hands and any exposed skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

As for future directions, it’s important to note that the use of “4-Bromo-2,5-difluorobenzylamine hydrochloride” and similar compounds in research and industry is subject to change based on ongoing studies and developments .

properties

IUPAC Name

(4-bromo-2,5-difluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N.ClH/c8-5-2-6(9)4(3-11)1-7(5)10;/h1-2H,3,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFWCVBXTWZQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2,5-difluorophenyl)methanamine hydrochloride

CAS RN

2059988-69-9, 1256276-39-7
Record name Benzenemethanamine, 4-bromo-2,5-difluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2059988-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,5-difluorobenzylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (4-bromo-2,5-difluorophenyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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